molecular formula C19H25N3O2S B2932914 2-(benzylsulfanyl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one CAS No. 1210354-37-2

2-(benzylsulfanyl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one

Cat. No.: B2932914
CAS No.: 1210354-37-2
M. Wt: 359.49
InChI Key: AMSQKINDSGCUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central 1,3,4-oxadiazole ring substituted with a propan-2-yl group at position 5, linked to a piperidin-1-yl moiety. The oxadiazole ring is a common pharmacophore in medicinal chemistry, known for its metabolic stability and hydrogen-bonding capacity, which may contribute to biological activity .

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-14(2)18-20-21-19(24-18)16-8-10-22(11-9-16)17(23)13-25-12-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSQKINDSGCUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzylsulfanyl group can be added via thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, often in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

2-(benzylsulfanyl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Materials Science: The compound’s functional groups may impart interesting properties to materials, making it useful in the development of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring, in particular, is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Molecular Weight Biological Activity/Notes Reference
Target Compound : 2-(Benzylsulfanyl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one Benzylsulfanyl, propan-2-yl-oxadiazole, piperidine ~416.5 (est.) Hypothesized anticancer/anti-inflammatory activity based on structural analogs
1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives Pyrimidinylthio-propyl-oxadiazole, substituted phenyl ~450–480 Cytotoxic activity against cancer cells; potency correlates with substituent electronegativity
1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (4a) Benzimidazole, phenyl-oxadiazole 377.4 63.35% anti-inflammatory activity (carrageenan-induced edema model)
2-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone Furan-substituted oxadiazole, piperidine 335.4 Enhanced solubility due to furan’s polarity; unconfirmed antimicrobial activity
3-(2,4-Difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one Quinazolinone, difluorophenyl, methylphenyl-oxadiazole 468.5 High molecular weight; potential kinase inhibition (data unspecified)
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone Trifluoromethylphenyl-piperazine, phenyl-oxadiazole 463.5 Likely CNS activity due to piperazine; no explicit data

Key Structural and Functional Differences:

Benzylsulfanyl vs. pyrimidinylthio (): The benzyl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Pyrimidinylthio derivatives exhibit cytotoxicity, suggesting the target compound could share anticancer mechanisms .

Piperidine vs.

Oxadiazole-Linked Heterocycles :

  • Benzimidazole-containing analogs () show anti-inflammatory activity, whereas the target compound’s piperidine-oxadiazole core may favor different targets, such as enzymes or kinases .

Research Findings and Hypotheses

  • Anticancer Potential: Derivatives with sulfur-linked oxadiazoles (e.g., ) demonstrate cytotoxicity, suggesting the target compound’s benzylsulfanyl group could similarly interact with cellular thiols or redox pathways .
  • Anti-Inflammatory Activity : The oxadiazole-thioacetamide linkage in correlates with anti-inflammatory effects. The target compound’s structure may inhibit COX-2 or NF-κB, though experimental validation is needed .
  • Synthetic Feasibility : Synthesis routes for analogous compounds () involve cyclization of thiosemicarbazides or nucleophilic substitution, indicating feasible scalability for the target compound .

Biological Activity

The compound 2-(benzylsulfanyl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is a novel synthetic derivative that incorporates a benzylsulfanyl group and a piperidine moiety linked to an oxadiazole ring. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for the compound is C14H17N3OSC_{14}H_{17}N_{3}O_{S}, with a molecular weight of approximately 307.43 g/mol. The compound features a logP value of 3.5996, indicating moderate lipophilicity, which is often correlated with bioavailability in pharmacological contexts.

Property Value
Molecular FormulaC14H17N3OS
Molecular Weight307.43 g/mol
logP3.5996
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area46.661 Ų

Antiviral Activity

Oxadiazole derivatives have been recognized for their antiviral properties, particularly against RNA viruses and Hepatitis B virus (HBV). Research indicates that compounds containing the oxadiazole structure can inhibit viral antigen expression in a concentration-dependent manner without cytotoxic effects. For instance, related compounds have shown EC50 values comparable to established antiviral agents like lamivudine .

Antimicrobial Activity

The benzylsulfanyl group is associated with significant antimicrobial properties. Studies have demonstrated that oxadiazoles exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory and Analgesic Properties

Compounds with oxadiazole structures have also been evaluated for anti-inflammatory and analgesic activities. In vivo studies utilizing carrageenan-induced paw edema models have shown that oxadiazole derivatives can reduce inflammation significantly, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antiviral Efficacy : A study on derivatives of 1,3,4-oxadiazoles found that certain compounds could effectively reduce HBV antigen levels in vitro, with no observed cytotoxicity at effective concentrations .
  • Antimicrobial Screening : In a comparative study, several oxadiazole derivatives were tested against standard antibiotics. The results indicated that some compounds exhibited superior antibacterial activity compared to ciprofloxacin against gram-positive bacteria .
  • Analgesic Activity : In research assessing the analgesic effects of oxadiazole derivatives, two specific compounds were found to demonstrate comparable efficacy to indomethacin in reducing pain responses in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.